molecular formula C23H22N2O B14175321 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 919093-01-9

1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B14175321
CAS No.: 919093-01-9
M. Wt: 342.4 g/mol
InChI Key: GUNVVMNAQMOROT-UHFFFAOYSA-N
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Description

1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with ethyl, methyl, and diphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 2-aminonicotinic acid derivatives with benzaldehyde derivatives under acidic or basic conditions. The reaction may proceed through intermediate steps involving cyclization and reduction to form the final naphthyridine structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the naphthyridine core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Ethyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Lacks the methyl group at the 7th position.

    7-Methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Lacks the ethyl group at the 1st position.

    3,3-Diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Lacks both the ethyl and methyl groups.

Uniqueness: 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.

Properties

CAS No.

919093-01-9

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

1-ethyl-7-methyl-3,3-diphenyl-2H-1,8-naphthyridin-4-one

InChI

InChI=1S/C23H22N2O/c1-3-25-16-23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)21(26)20-15-14-17(2)24-22(20)25/h4-15H,3,16H2,1-2H3

InChI Key

GUNVVMNAQMOROT-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(=O)C2=C1N=C(C=C2)C)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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